molecular formula C53H101N2O9P B14088652 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

Cat. No.: B14088652
M. Wt: 941.3 g/mol
InChI Key: HOOLPMPNZPBWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine): is a synthetic phospholipid derivative. It is a neutral phospholipid that displays sensitivity towards pH changes and is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) . This compound is often utilized in biochemical and biophysical studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is synthesized through a multi-step process involving the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used as an emulsifier to facilitate DNA-liposome complex transport across membranes. It is also used in combination with cationic phospholipids to increase efficiency during DNA transfection studies .

Biology: In biological research, this compound is used to study membrane structures such as liposomes and lipid rafts. It serves as a fluorescence label for lipid membranes .

Medicine: The compound is utilized in gene therapy as a non-viral method of gene delivery. It forms heterogeneous liposomes with cationic lipids, which are used as delivery vehicles for therapeutic agents .

Industry: In the industrial sector, 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used in the preparation of liposome stock solutions for depositing lipid bilayers on various surfaces .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C53H101N2O9P

Molecular Weight

941.3 g/mol

IUPAC Name

2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(octadec-9-enoyloxy)propyl phosphate

InChI

InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60)

InChI Key

HOOLPMPNZPBWNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.